5-S-cysteinyldopamine
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Overview
Description
5-S-Cysteinyldopamine is a S-conjugate.
Scientific Research Applications
1. Role in Dopamine Autoxidation and Potential Implications in Neurodegenerative Disorders
5-S-cysteinyldopamine has been detected in various regions of the human brain, particularly in areas rich in dopamine, such as the caudate nucleus, putamen, globus pallidus, and substantia nigra. Its presence supports the hypothesis that dopamine undergoes autoxidation, leading to the formation of reactive quinones, which might play a role in cytotoxicity related to aging and degenerative brain disorders (Rosengren, Linder-Eliasson, & Carlsson, 2005).
2. Implications in Parkinson's Disease
Research indicates that 5-S-cysteinyldopamine, formed by the oxidation of dopamine, could be relevant in the pathogenesis of Parkinson's disease. The compound is more easily oxidized than dopamine itself, and its interaction with cysteine may lead to neurotoxic compounds that contribute to the degeneration of nigrostriatal dopaminergic neurons, a key aspect of Parkinson's disease (Zhang & Dryhurst, 1994).
3. Occurrence in Various Mammalian Species
The 5-S-cysteinyl derivatives of dopamine have been identified in the brains of multiple mammalian species, suggesting a widespread biological role. These derivatives are especially concentrated in brain regions with high levels of dopamine, hinting at their potential involvement in dopamine metabolism and oxidative stress responses across different species (Fornstedt, Rosengren, & Carlsson, 1986).
4. Detection in Human Urine and Its Implications
5-S-cysteinyldopamine has been isolated and quantified in human urine, which indicates a non-specific oxidation of endogenous catechol derivatives in vivo. This finding is significant for understanding the metabolism of dopamine and related compounds in the human body (Carstam et al., 1990).
properties
CAS RN |
99558-89-1 |
---|---|
Product Name |
5-S-cysteinyldopamine |
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-[5-(2-aminoethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)10(15)9(4-6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
BZYHBWCVRKSWDB-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CCN |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN |
Other CAS RN |
99558-89-1 |
synonyms |
5-S-cysteinyldopamine 5-SCDA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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